

The Environmental Fate and Biodegradability of Dihexyl Adipate: A Technical Guide

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Compound of Interest

Compound Name: *Dihexyl adipate*

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This technical guide provides a comprehensive overview of the environmental fate and biodegradability of **dihexyl adipate**. **Dihexyl adipate** is a diester of hexanedioic acid and n-hexanol, utilized primarily as a plasticizer to enhance the flexibility and durability of various polymers. Understanding its behavior in the environment is crucial for assessing its ecological risk profile. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, bioaccumulation potential, and ecotoxicity. Methodologies for key experimental assessments are also detailed to support further research and evaluation.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. **Dihexyl adipate** is a colorless to light yellow, oily liquid with a faint odor.^[1] It is characterized by low water solubility and a high octanol-water partition coefficient, suggesting a tendency to partition from water to organic matrices such as soil, sediment, and biota.^{[1][2]}

Table 1: Physicochemical Properties of **Dihexyl Adipate** and its Analogue Di(2-ethylhexyl) adipate (DEHA)

Property	Dihexyl Adipate	Di(2-ethylhexyl) adipate (DEHA)	Reference
CAS Number	110-33-8	103-23-1	[1][2]
Molecular Formula	C18H34O4	C22H42O4	[1]
Molecular Weight	314.46 g/mol	370.58 g/mol	[1][3]
Physical State	Colorless to light yellow oily liquid	Colorless to straw-colored liquid	[1][3]
Melting Point	-13.8 °C	-67.8 °C	[1][4]
Boiling Point	374.13 °C (estimated)	417 °C	[1][4]
Water Solubility	2.6 mg/L at 20 °C	0.78 mg/L at 22 °C; 5.5 µg/L (slow-stir method)	[1][2]
Vapor Pressure	0 Pa at 25 °C	1.13 x 10 ⁻⁴ Pa at 20 °C	[1][5]
Log Kow (Octanol-Water Partition Coefficient)	Not available	>6.11	[2]
Henry's Law Constant	Not available	4.34 x 10 ⁻⁷ atm-m ³ /mol at 20 °C	[2]

Note: Di(2-ethylhexyl) adipate (DEHA) is a structurally similar adipate ester, and its data is often used to estimate the environmental behavior of other adipates like **dihexyl adipate**.

Environmental Fate

The environmental fate of **dihexyl adipate** is dictated by a combination of abiotic and biotic processes that lead to its degradation and transformation.

Abiotic Degradation

Abiotic degradation mechanisms for **dihexyl adipate** include hydrolysis and photolysis.

- **Hydrolysis:** As an ester, **dihexyl adipate** can undergo hydrolysis, breaking down into adipic acid and n-hexanol. The rate of this reaction is pH-dependent. While specific data for **dihexyl adipate** is limited, for the analogue DEHA, estimated hydrolysis half-lives are 3 years at pH 7 and 120 days at pH 8.[6] This suggests that hydrolysis is not a rapid degradation pathway under neutral environmental conditions but can become more significant in alkaline environments.
- **Photolysis:** In the atmosphere, the vapor phase of **dihexyl adipate** is expected to degrade by reacting with photochemically produced hydroxyl radicals. For DEHA, the estimated atmospheric half-life is approximately 16 hours, indicating that this is a significant degradation pathway in the air.[2] Direct photolysis in water may also occur if the compound absorbs light at wavelengths greater than 290 nm.[6]

Biotic Degradation

Biodegradation is the primary mechanism for the removal of **dihexyl adipate** from the environment.

- **Ready Biodegradability:** Studies on adipate esters have shown that they are readily biodegradable.[5][7] In tests using acclimated activated sludge, rapid primary biodegradation of di-n-hexyl adipate (67 to >99%) was observed within 24 hours.[7] Furthermore, ultimate biodegradation, measured by the evolution of carbon dioxide, exceeded 75% of the theoretical maximum over a 35-day period for several adipate diesters.[7] This indicates that microorganisms in environments such as wastewater treatment plants can effectively degrade these compounds.
- **Biodegradation in Activated Sludge:** In simulated activated sludge systems, **dihexyl adipate** is expected to be significantly removed. For DEHA, the half-life in activated sludge has been reported to be 2.7 days.[2] The high degree of biodegradation observed in these studies suggests that adipate esters are unlikely to persist in environments with active microbial populations.[7]

The biodegradation of **dihexyl adipate** is initiated by enzymatic hydrolysis, a process analogous to chemical hydrolysis. This initial step is the cleavage of the ester bonds to yield adipic acid and n-hexanol.

Biodegradation pathway of **dihexyl adipate**.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. Due to its high lipophilicity (inferred from DEHA's Log Kow >6.11), **dihexyl adipate** has the potential to bioaccumulate.[2] However, experimental data for DEHA shows a much lower bioaccumulation potential than predicted. A bioconcentration factor (BCF) of 27 was measured in bluegill fish.[2] This discrepancy is attributed to the rapid metabolism of the substance by the fish.[2] Given the structural similarity, **dihexyl adipate** is also expected to have a low potential for bioaccumulation in aquatic organisms that are capable of metabolizing it.

Ecotoxicity

The ecotoxicity of **dihexyl adipate** is an important consideration for its environmental risk assessment. Acute and chronic toxicity data for the analogue DEHA are available for various aquatic organisms.

Table 2: Ecotoxicity of Di(2-ethylhexyl) adipate (DEHA) in Aquatic Organisms

Organism	Test Type	Endpoint	Value	Reference
Fish (species not specified)	Acute	LC50 (96h)	>0.78 mg/L (above water solubility)	[2]
Daphnia magna (water flea)	Acute	EC50 (48h)	480 - 850 µg/L	[2]
Daphnia magna (water flea)	Chronic	NOEC (21d)	24 - 52 µg/L	[2]
Algae (species not specified)	Acute	EC50	>0.78 mg/L (above water solubility)	[2]

DEHA was not acutely toxic to fish and algae at concentrations at or above its water solubility.[2] However, it was found to be acutely and chronically toxic to *Daphnia magna* at microgram

per liter concentrations.[2]

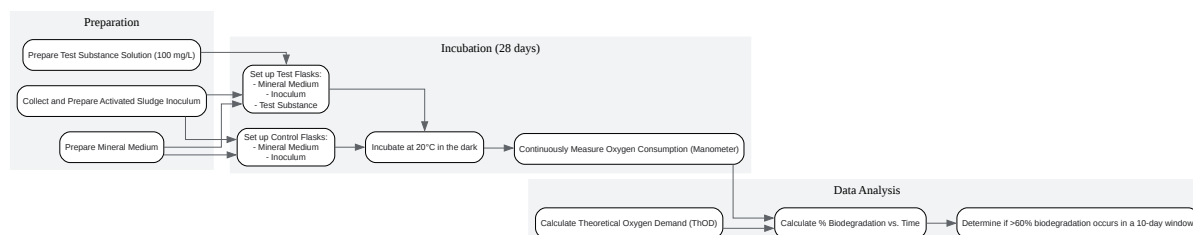
Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and ecotoxicity of chemicals.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test evaluates the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.

- **Test System:** A defined volume of mineral medium is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant.
- **Test Substance Addition:** The test substance is added as the sole source of organic carbon at a concentration of 100 mg/L.
- **Incubation:** The test vessels are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
- **Measurement:** The consumption of oxygen is measured over time using a manometer.
- **Data Analysis:** The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.



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Workflow for OECD 301F Ready Biodegradability Test.

Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.

- **Test Solutions:** Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- **Test Substance Addition:** The test substance is added to the buffer solutions at a concentration not exceeding half its water solubility.
- **Incubation:** The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for definitive tests).
- **Sampling and Analysis:** Aliquots are taken at specific time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).

- **Data Analysis:** The rate of hydrolysis is determined, and the half-life of the substance at each pH is calculated.

Fish, Acute Toxicity Test - OECD 203

This test assesses the acute toxicity of a substance to fish.

- **Test Organism:** A suitable fish species, such as rainbow trout (*Oncorhynchus mykiss*) or zebrafish (*Danio rerio*), is used.
- **Test Concentrations:** Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control group.
- **Exposure:** The exposure period is typically 96 hours under static or semi-static conditions.
- **Observations:** Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated for each observation period.

Daphnia sp., Acute Immobilisation Test - OECD 202

This test evaluates the acute toxicity of a substance to Daphnia.

- **Test Organism:** Young daphnids (*Daphnia magna*), less than 24 hours old, are used.
- **Test Concentrations:** Daphnids are exposed to a range of at least five concentrations of the test substance, plus a control.
- **Exposure:** The exposure period is 48 hours.
- **Observations:** The number of immobilized daphnids is recorded at 24 and 48 hours.
- **Data Analysis:** The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated for the 48-hour exposure period.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

This test assesses the effects of a substance on the growth of freshwater algae.

- **Test Organism:** An exponentially growing culture of a green alga, such as *Pseudokirchneriella subcapitata*, is used.
- **Test Concentrations:** The algae are exposed to at least five concentrations of the test substance in a nutrient-rich medium, along with a control.
- **Exposure:** The cultures are incubated for 72 hours under continuous illumination and constant temperature.
- **Measurement:** Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like fluorescence.
- **Data Analysis:** The inhibition of growth is calculated for each concentration, and the EC50 (the concentration that causes a 50% reduction in growth or growth rate) is determined.

Conclusion

Dihexyl adipate is expected to have a limited persistence in the environment due to its susceptibility to biodegradation. While its low water solubility and high lipophilicity suggest a potential for partitioning to sediment and biota, its rapid metabolism in organisms limits its bioaccumulation potential. The primary environmental degradation pathway is microbial breakdown, initiated by hydrolysis of the ester bonds. Abiotic processes such as photolysis in the atmosphere and hydrolysis in alkaline waters can also contribute to its degradation. Based on data from its close analogue, DEHA, **dihexyl adipate** is not expected to be acutely toxic to fish and algae at its limit of water solubility, but may pose a risk to sensitive aquatic invertebrates like *Daphnia magna*. A comprehensive environmental risk assessment should consider the concentrations of **dihexyl adipate** in relevant environmental compartments in relation to its ecotoxicity endpoints.

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